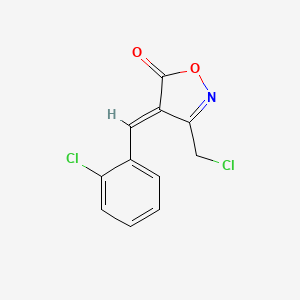
(4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a chlorobenzylidene group and a chloromethyl group attached to the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 3-(chloromethyl)-isoxazol-5(4H)-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzaldehyde+3-(chloromethyl)-isoxazol-5(4H)-onebasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and antiviral agent.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis or protein function in bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(2-Chlorobenzylidene)amino]benzoate
- 2-[(2-chlorobenzylidene)amino]benzamide
Uniqueness
Compared to similar compounds, (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one is unique due to its specific structural features, such as the presence of both a chlorobenzylidene group and a chloromethyl group on the isoxazole ring
Propriétés
Formule moléculaire |
C11H7Cl2NO2 |
|---|---|
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
(4E)-3-(chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2/b8-5+ |
Clé InChI |
HCDQMGBXFFZWHX-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/2\C(=NOC2=O)CCl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


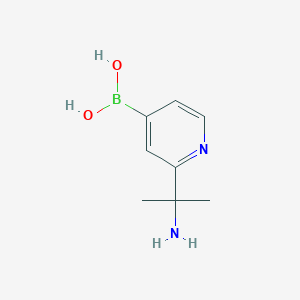

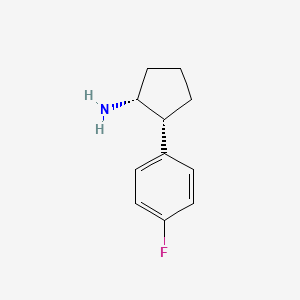
![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)
![methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11758081.png)
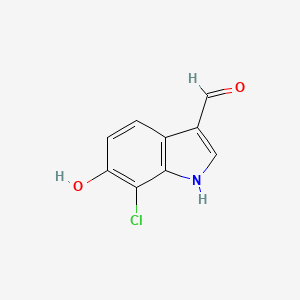
![[Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
![5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
![Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate](/img/structure/B11758106.png)
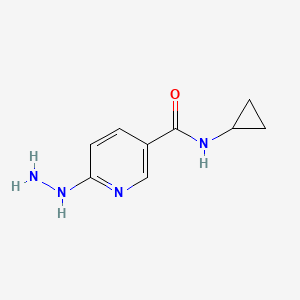
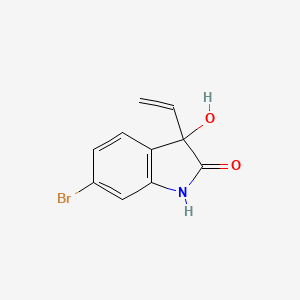
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
